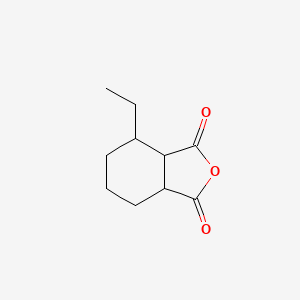
4-Ethylhexahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylhexahydroisobenzofuran-1,3-dione is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O₃. It is part of the isobenzofuran family, which is known for its diverse chemical properties and applications in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylhexahydroisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen as an oxidant in subcritical water, which serves as both the solvent and the reaction medium . This environmentally benign procedure does not require a catalyst and can be completed in a single step .
Industrial Production Methods
Industrial production methods for 4-Ethylhexahydroisobenzofuran-1,3-dione are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of subcritical water and molecular oxygen is favored due to its cost-effectiveness and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can convert the compound into different derivatives, often using complex metal hydrides.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acyl halides or alcohols.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Complex metal hydrides.
Substitution: Acyl halides, alcohols.
Major Products Formed
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted isobenzofuran derivatives.
Aplicaciones Científicas De Investigación
4-Ethylhexahydroisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethylhexahydroisobenzofuran-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidation-reduction reactions and substitution processes . These interactions can lead to the formation of bioactive derivatives with potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Isobenzofuran-1,3-dione: Shares a similar core structure but lacks the ethyl group.
Hexahydroisobenzofuran-1,3-dione: Similar structure but without the ethyl substitution.
Uniqueness
4-Ethylhexahydroisobenzofuran-1,3-dione is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a building block in organic synthesis and its bioactive properties .
Propiedades
Número CAS |
140651-06-5 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-ethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h6-8H,2-5H2,1H3 |
Clave InChI |
AGXULMINMVSGBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC2C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
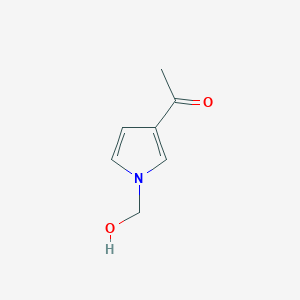
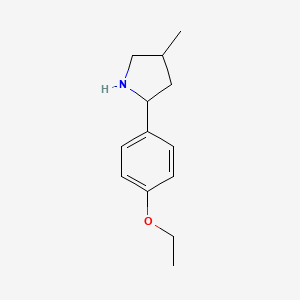
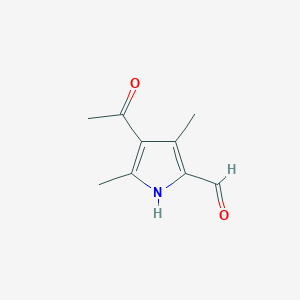

copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
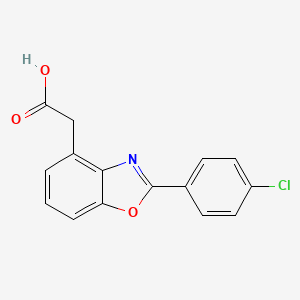
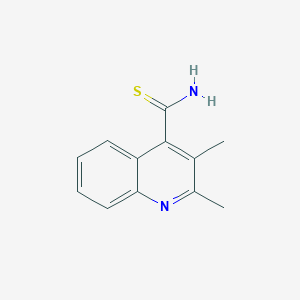
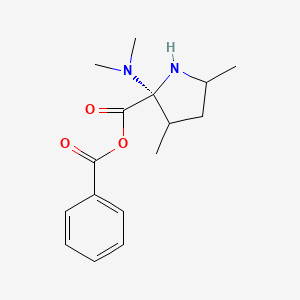

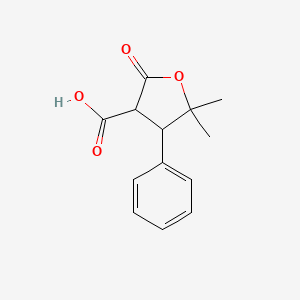
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

